Demethylchromomycin A2
Description
Historical Context of Chromomycin (B10761888) Family Discovery and Isolation Research
The journey of the chromomycin family of antibiotics began with the isolation of its flagship member, Chromomycin A3, from the fermentation broth of Streptomyces griseus No. 7. wikipedia.orgfrontiersin.org This discovery was a significant milestone, unveiling a new class of compounds with potent biological activities. nih.gov The chromomycins belong to the broader aureolic acid group of antitumor agents, which also includes notable compounds like mithramycin and olivomycin (B1226810). frontiersin.orgmicrobiologyresearch.org These compounds are glycosylated aromatic polyketides, characterized by a tricyclic aglycone core with two aliphatic side chains and two sugar chains attached at specific positions. nih.gov
The initial interest in chromomycins was due to their antibacterial properties, particularly against Gram-positive bacteria. frontiersin.orgbiosynth.com However, their potent antitumor activities soon became the primary focus of research. nih.govasm.org The mechanism of their antitumor action was found to be the inhibition of DNA replication and transcription by binding to GC-rich regions in the minor groove of DNA, a process that requires the presence of Mg2+ ions. nih.govasm.org
Subsequent research efforts led to the isolation and characterization of various members of the chromomycin family, including Demethylchromomycin A2. For instance, a study on a marine-derived Streptomyces sp. recovered from Paracuru Beach in Brazil led to the identification of chromomycin A2, chromomycin A3, and this compound. researchgate.netnih.govresearchgate.netmdpi.commdpi.comnih.govmdpi.com Another investigation of Streptomyces tagetis isolated from the roots of Tagetes patula also yielded chromomycin A2 and A3, along with their deacetyl- and demethyl- derivatives. frontiersin.org More recently, a study on endophytic Streptomyces species from the Himalayan regions of Nepal identified this compound among 27 other specialized metabolites. semanticscholar.org
The biosynthesis of chromomycins has also been a subject of intense study. The biosynthetic gene cluster for chromomycin A3 in S. griseus has been identified and characterized, spanning approximately 43 kilobases and containing 36 genes. nih.gov These genes are involved in the synthesis of the polyketide backbone, the attached deoxysugars, and regulatory functions. nih.gov Understanding the biosynthetic pathway has opened up possibilities for creating novel chromomycin analogs through genetic engineering. nih.gov
Academic Significance of this compound as a Natural Product
The academic significance of this compound lies in its status as a naturally occurring analog within the scientifically important chromomycin family. Natural products have historically been a vital source of new drugs and chemical scaffolds for drug development. rsc.orgfrontiersin.org The study of compounds like this compound contributes to our understanding of the chemical diversity that can be generated by microbial biosynthetic pathways.
Research has shown that this compound exhibits biological activity, although in some cases, it has been found to be less potent than other members of the chromomycin family, such as Chromomycin A3, in certain cancer models. nih.gov For example, while it displayed inhibitory activity against gram-positive bacteria and the P-388 leukemia model in mice, its anticancer activity was reported to be lower than that of Chromomycin A3. nih.gov
The presence of this compound alongside other chromomycins in various Streptomyces species highlights the subtle variations that can occur within a biosynthetic pathway, leading to a suite of related compounds. frontiersin.orgresearchgate.netnih.gov These variations, such as the absence of a methyl group, can have a significant impact on the molecule's biological activity. Studying these differences helps researchers to understand the structure-activity relationships within the chromomycin family, providing valuable insights for the design of new, more effective therapeutic agents. The exploration of natural products from unique environments, such as marine sediments and plant endospheres, continues to be a promising strategy for discovering novel bioactive compounds. nih.govmdpi.com
Overview of Contemporary Research Trajectories for this compound
Current research on this compound is often integrated with the broader investigation of the chromomycin family and other aureolic acid antibiotics. The primary focus remains on the discovery of novel bioactive compounds from diverse microbial sources and the evaluation of their therapeutic potential.
A significant trajectory in contemporary research is the exploration of microorganisms from underexplored habitats as a source of new natural products. frontiersin.org For example, recent studies have isolated this compound from endophytic Streptomyces species found in the Himalayan regions. semanticscholar.org This approach is driven by the hypothesis that unique environments may harbor microorganisms with novel biosynthetic capabilities.
Another key area of research is the detailed investigation of the biological activities of these compounds. While early studies focused on antibacterial and general cytotoxic effects, modern research delves deeper into the specific molecular mechanisms of action. For instance, studies on the related compound Chromomycin A2 have investigated its ability to induce autophagy in melanoma cells and its effects on the cell cycle. researchgate.netnih.govnih.gov Although this compound has been identified in these studies, detailed mechanistic investigations specifically on this compound are less common.
Furthermore, there is a growing interest in using advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS) and genomic analysis, to identify and characterize natural products from microbial extracts. semanticscholar.orgrsc.org These methods allow for the rapid dereplication of known compounds and the identification of novel structures, including minor components like this compound. semanticscholar.org This "metabolomics" approach, combined with genomics, is accelerating the discovery of new chemical entities from natural sources. rsc.org
Recent research has also highlighted the potential of chromomycins in addressing antibiotic resistance. A 2022 study identified Chromomycin A2 as a potent inhibitor of Clostridioides difficile, a bacterium that can cause severe intestinal infections. plos.org While this study focused on Chromomycin A2, it underscores the continuing relevance of the chromomycin family in the search for new antimicrobial agents.
Structure
2D Structure
Properties
CAS No. |
86917-62-6 |
|---|---|
Molecular Formula |
C58H84O26 |
Molecular Weight |
1197.3 g/mol |
IUPAC Name |
[6-[6-[6-[[6-[5-acetyloxy-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C58H84O26/c1-21(2)57(70)84-56-28(9)77-42(20-58(56,11)71)81-36-17-39(74-25(6)49(36)66)80-35-18-41(75-26(7)48(35)65)83-55-32(54(72-12)52(69)46(63)23(4)59)14-30-13-31-15-34(22(3)45(62)43(31)50(67)44(30)51(55)68)79-40-19-37(53(27(8)76-40)78-29(10)60)82-38-16-33(61)47(64)24(5)73-38/h13,15,21,23-28,32-33,35-42,46-49,53-56,59,61-67,71H,14,16-20H2,1-12H3 |
InChI Key |
AKTAFHXHDVVUJW-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)C(=C4C(=C3C)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)C(=C4C(=C3C)O)O)O)O |
Synonyms |
demethylchromomycin A2 |
Origin of Product |
United States |
Advanced Structural Characterization and Elucidation Methodologies of Demethylchromomycin A2
Application of High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopy is fundamental to confirming the identity and detailed structure of Demethylchromomycin A2. These techniques provide precise information regarding the compound's molecular framework, connectivity, and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Detailed 1D (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are crucial for unambiguously assigning the proton and carbon signals, which in turn reveals the atom-to-atom connectivity within the molecule.
Studies on aureolic acid antibiotics, including derivatives like this compound, have utilized extensive NMR analysis to correct previous signal assignments and confirm structural details. nih.gov For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments are vital for establishing the linkages between the aglycone core and the sugar units, as well as the connections between the individual sugar residues. These correlations, observed over two or three bonds, provide definitive evidence for the glycosidic bond positions. researchgate.net The relative stereochemistry within the sugar rings and at the chiral centers of the aglycone can be inferred from the coupling constants (J-values) in ¹H NMR spectra and through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which reveal through-space proximities between protons. The identification of this compound is often confirmed by comparing its comprehensive NMR data with previously published and verified spectra. mdpi.comresearchgate.net
Table 1: Representative NMR Spectroscopic Methods for this compound Analysis
| NMR Experiment | Purpose | Type of Information Obtained |
|---|---|---|
| ¹H NMR | Proton signal identification | Chemical shift, integration (proton count), coupling constants (connectivity) |
| ¹³C NMR | Carbon signal identification | Chemical shift of each carbon atom in the molecule |
| COSY | ¹H-¹H correlation | Shows which protons are coupled (adjacent) to each other |
| HSQC | ¹H-¹³C one-bond correlation | Connects each proton to its directly attached carbon atom |
| HMBC | ¹H-¹³C long-range correlation | Establishes connectivity across multiple bonds (e.g., between aglycone and sugars) |
| NOESY | Through-space ¹H-¹H correlation | Determines spatial proximity of protons, aiding in stereochemical assignments |
High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the precise elemental composition of this compound. univie.ac.atnih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.
In the analysis of extracts from Streptomyces species, this compound was identified using Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS). mdpi.comresearchgate.net The data revealed a pseudomolecular ion [M+H]⁺ at an m/z of 1197.5310. This experimental value corresponds closely to the calculated mass for the molecular formula C₅₈H₈₅O₂₆, which is 1197.5324. mdpi.comresearchgate.net This high degree of accuracy provides strong evidence for the elemental composition of the molecule, distinguishing it from other related chromomycins that differ by small mass units, such as a methyl group. mdpi.com
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₅₈H₈₄O₂₆ | mdpi.comresearchgate.net |
| Ionization Mode | HRESIMS (Positive) | mdpi.comresearchgate.net |
| Observed Ion | [M+H]⁺ | mdpi.comresearchgate.net |
| Calculated m/z | 1197.5324 | mdpi.comresearchgate.net |
| Measured m/z | 1197.5310 | mdpi.comresearchgate.net |
Infrared (IR) spectroscopy is a valuable analytical technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint". msu.eduyoutube.com For this compound, IR spectroscopy can confirm the presence of key structural components.
The complex structure of this compound contains numerous hydroxyl (-OH) groups, both phenolic and alcoholic, which would produce a strong, broad absorption band in the region of 3500-3200 cm⁻¹. The presence of ketone and ester carbonyl (C=O) groups in the aglycone and sugar moieties would lead to sharp, strong absorptions in the 1750-1650 cm⁻¹ range. youtube.com Aromatic C=C bond stretching within the tricyclic core would appear in the 1600-1450 cm⁻¹ region, while C-O stretching vibrations from the numerous ether and alcohol functionalities would be visible in the 1300-1000 cm⁻¹ fingerprint region. tuttee.co
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity/Shape |
|---|---|---|---|
| Hydroxyl (O-H) | Stretching | 3500 - 3200 | Strong, Broad |
| Carbonyl (C=O) | Stretching | 1750 - 1650 | Strong, Sharp |
| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium to Weak, Sharp |
| Aliphatic (C-H) | Stretching | 3000 - 2850 | Medium, Sharp |
| Ether/Alcohol (C-O) | Stretching | 1300 - 1000 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
X-ray Crystallography and Conformational Analysis of this compound and Its Complexes
X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a molecule, including its stereochemistry and conformational details. wikipedia.orgnih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a detailed electron density map of the molecule. wikipedia.org
Currently, there is a lack of publicly available X-ray crystallographic data specifically for this compound or its complexes. Obtaining single crystals of sufficient quality for such a large and flexible natural product can be a significant challenge. However, were such a study successful, it would provide unequivocal proof of the compound's complete structure. Furthermore, crystallizing this compound in a complex with its biological target, such as a DNA duplex, would yield invaluable insights into its binding mode, specific interactions, and the conformational changes that occur upon binding. This information is critical for understanding its mechanism of action at an atomic level.
Computational Chemistry and Molecular Modeling for Structural and Mechanistic Insights
In the absence of X-ray crystallographic data, computational chemistry and molecular modeling serve as powerful predictive tools to gain deeper understanding of the structural and mechanistic properties of this compound. wikipedia.org Techniques such as molecular dynamics (MD) simulations and quantum mechanical calculations can provide significant insights.
MD simulations can be employed to explore the conformational landscape of this compound in solution, identifying low-energy conformers and understanding the flexibility of its glycosidic linkages. nih.gov This is particularly useful for interpreting NMR data, such as NOE constraints. nih.gov Furthermore, computational methods can be used to model the interaction of this compound with its DNA target. Docking studies can predict preferred binding sites within the DNA minor groove, while more advanced simulations can elucidate the specific hydrogen bonding and van der Waals interactions that stabilize the complex. Quantum mechanical calculations can be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate proposed structures. rsc.org
Biosynthetic Pathways and Genetic Foundations of Demethylchromomycin A2 Production
Identification and Characterization of Biosynthetic Gene Clusters in Streptomyces sp.
The genetic blueprint for the production of chromomycins, including Demethylchromomycin A2, is located in a large, contiguous set of genes known as a biosynthetic gene cluster (BGC) within the genome of producing Streptomyces strains. The genus Streptomyces is renowned for its capacity to produce a vast array of secondary metabolites. ijpsonline.com
The BGC for the closely related and well-studied chromomycin (B10761888) A3, isolated from Streptomyces griseus subsp. griseus, has been fully sequenced and characterized. nih.gov It spans approximately 43 kilobases (kb) and contains 36 distinct genes. nih.gov These genes direct the synthesis of the polyketide backbone, the creation and attachment of deoxysugar moieties, post-synthesis modifications, as well as pathway regulation and self-resistance. nih.govresearchgate.net More recently, a novel species, Streptomyces tagetis sp. nov., was identified as a producer of chromomycin A2, A3, and their demethyl-derivatives. nih.gov Analysis of its genome using bioinformatic tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) revealed two BGCs with 100% similarity to the known chromomycin A3 cluster, directly linking this genetic architecture to the production of demethyl-chromomycin compounds. nih.gov
These Type II polyketide synthase (PKS) clusters have a characteristic organization. ijpsonline.com Key components include genes for the minimal PKS, which consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). ijpsonline.comnih.gov These are accompanied by genes for tailoring enzymes such as cyclases, oxygenases, methyltransferases, and glycosyltransferases that collectively assemble the final complex structure. researchgate.netnih.gov
| Feature | Description | Reference(s) |
| Producing Genus | Streptomyces | nih.gov |
| Parent Compound BGC | Chromomycin A3 cluster in S. griseus | nih.gov |
| BGC Size | ~43 kb | nih.gov |
| Gene Count | 36 | nih.govresearchgate.net |
| Key Gene Categories | Polyketide Synthase (Type II), Deoxysugar Biosynthesis, Glycosyltransferases, Tailoring Enzymes (Oxygenases, Methyltransferases), Regulatory Genes, Resistance Genes | nih.govnih.gov |
| Associated Compound | Production of demethyl-chromomycin derivatives confirmed in S. tagetis | nih.gov |
| Identification Tools | Genome Mining, antiSMASH | nih.gov |
Enzymatic Steps and Intermediates in this compound Biosynthesis
The biosynthesis of aureolic acids is a complex process that proceeds through a tetracyclic intermediate, which is then enzymatically cleaved to form the final tricyclic core. nih.govresearchgate.net The pathway for this compound is inferred to follow the same sequence as chromomycin A3, with a key difference in the final tailoring steps.
The process begins with the minimal Type II Polyketide Synthase (PKS) , a complex of three enzymes (KS, CLF, and ACP), which iteratively condenses one starter unit with nine extender units (malonyl-CoA) to assemble a 20-carbon linear decaketide backbone. nih.govnih.gov A series of cyclases and aromatases then catalyze the precise folding and cyclization of this polyketide chain to form a tetracyclic intermediate known as premithramycinone. nih.govresearchgate.net
This core structure undergoes extensive modification by various tailoring enzymes:
Glycosylation: Four distinct glycosyltransferases (CmmGI, CmmGII, CmmGIII, CmmGIV) work sequentially to attach two sugar chains to the aglycone. asm.org These enzymes utilize nucleotide-activated deoxysugars synthesized by other enzymes within the cluster. Gene inactivation studies have shown that CmmGIV and CmmGIII are involved in attaching the trisaccharide chain, while CmmGII and CmmGI assemble the disaccharide chain. asm.org
Methylation: Two methyltransferases (CmmMI and CmmMII) are present in the chromomycin BGC. nih.gov These enzymes are responsible for adding methyl groups to the aglycone and one of the sugar moieties. The formation of This compound is logically attributed to the absence or lack of function of one of these methyltransferases in the producing strain, resulting in a final structure lacking a specific methyl group.
Oxidative Cleavage: A crucial late-stage step involves a monooxygenase , which performs a Baeyer-Villiger oxidation to cleave the fourth ring of the tetracyclic intermediate, yielding the characteristic tricyclic aureolic acid core. nih.gov
Acylation: The final step in chromomycin biosynthesis is the acetylation of two sugar hydroxyl groups by an acetyltransferase (CmmA), a modification critical for the compound's biological activity. nih.gov
The sequence of these enzymatic reactions dictates the final structure of the natural product.
| Enzyme/Enzyme Class | Putative Function in Chromomycin Biosynthesis | Reference(s) |
| Minimal PKS (KS, CLF, ACP) | Assembles the linear decaketide backbone from malonyl-CoA extender units. | nih.gov |
| Cyclases/Aromatases | Catalyze the cyclization and aromatization of the polyketide chain to form a tetracyclic intermediate. | researchgate.netresearchgate.net |
| Glycosyltransferases (CmmGI-IV) | Sequentially attach the two deoxysugar chains (a disaccharide and a trisaccharide) to the aglycone. | asm.org |
| Methyltransferases (CmmMI, CmmMII) | Catalyze the methylation of the aglycone and a sugar moiety. Absence of one likely yields demethyl-derivatives. | nih.gov |
| Monooxygenase | Performs Baeyer-Villiger oxidative cleavage of the fourth ring to form the final tricyclic core. | nih.gov |
| Acetyltransferase (CmmA) | Adds acetyl groups to the sugar moieties as a final tailoring step. | nih.gov |
Genetic Engineering Strategies for Enhancing this compound Production
Enhancing the production of this compound can be achieved through various metabolic and genetic engineering strategies, many of which have been successfully applied to the parent chromomycin pathway.
One powerful approach is the manipulation of regulatory genes within the BGC. The chromomycin cluster in Streptomyces reseiscleroticus was found to be silent under standard laboratory conditions. nih.gov Production was successfully activated by either overexpressing the SARP-family activator gene (srcmRI) or by disrupting the PadR-like repressor gene (srcmRII). nih.gov Applying a similar strategy to a strain producing this compound could significantly boost yields by removing negative regulation or enhancing positive regulation of the entire biosynthetic pathway.
Another strategy is combinatorial biosynthesis through gene inactivation. By knocking out specific tailoring genes, novel analogs can be produced. thieme-connect.com For instance, inactivating the cmmA acetyltransferase gene in the chromomycin producer results in deacetylated derivatives. nih.gov To specifically favor this compound, one could identify and inactivate the methyltransferase responsible for the "missing" methyl group in a strain that produces fully methylated chromomycins.
Furthermore, heterologous expression , the transfer of the entire BGC into a well-characterized, fast-growing host strain like Streptomyces albus or Streptomyces coelicolor, can overcome limitations of the native producer, such as slow growth or low precursor supply. nih.govnih.gov Finally, general metabolic engineering techniques, such as increasing the intracellular pools of essential precursors like malonyl-CoA and the specific deoxysugars, can help drive the biosynthetic flux towards the desired product. nih.gov
Precursor Incorporation Studies and Isotopic Labeling in Biosynthetic Research
Isotopic labeling studies are fundamental to deciphering the biosynthetic origins of natural products like this compound. researchgate.net These experiments involve feeding the producing organism with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O) and tracking their incorporation into the final molecule using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
For a polyketide like this compound, the most common experiments involve:
¹³C-Acetate Feeding: Since the backbone is assembled from malonyl-CoA units derived from acetyl-CoA, feeding the culture with [1-¹³C]- or [2-¹³C]-acetate allows for the precise mapping of the carbon atoms that originate from this primary building block. researchgate.net
¹³C-Glucose Feeding: Feeding with fully labeled [U-¹³C₆]-glucose can help trace the origin of the carbon atoms in the deoxysugar moieties, which are derived from primary glucose metabolism.
Labeled Amino Acids: The starter unit for some polyketides can be derived from amino acids. nih.gov Feeding with labeled valine or isoleucine could confirm or deny their role in initiating the chromomycin backbone synthesis. nih.gov
A more advanced technique is Inverse Stable Isotopic Labeling (InverSIL) . researchgate.net In this method, the organism is grown in a medium where all carbon sources are heavily ¹³C-labeled. Then, a specific precursor of natural isotopic abundance (mostly ¹²C) is added. researchgate.net Any metabolite that incorporates this precursor will show a characteristic mass decrease, making it possible to identify all compounds derived from that specific precursor in an untargeted manner. researchgate.net These labeling techniques are indispensable for confirming the proposed enzymatic functions and understanding the flow of atoms through the biosynthetic pathway. researchgate.net
| Labeling Experiment | Purpose | Expected Outcome for this compound | Reference(s) |
| [1-¹³C]-Acetate Feeding | To identify the carboxyl carbon of the acetate (B1210297) units in the polyketide backbone. | Alternating ¹³C labeling pattern along the aglycone backbone. | nih.govresearchgate.net |
| [2-¹³C]-Acetate Feeding | To identify the methyl carbon of the acetate units in the polyketide backbone. | Labeling pattern complementary to [1-¹³C]-acetate feeding. | researchgate.net |
| [U-¹³C₆]-Glucose Feeding | To determine the origin of the deoxysugar moieties. | Heavy labeling of all five sugar units attached to the aglycone. | --- |
| [¹³CH₃]-L-Methionine Feeding | To identify the source of the methyl groups. | Incorporation of ¹³C at the methylated positions on the aglycone and sugar B. | --- |
| Inverse Labeling (InverSIL) | To confirm precursor-product relationships in an untargeted manner. | A mass decrease corresponding to the unlabeled precursor in this compound and its intermediates. | researchgate.net |
Synthetic Methodologies and Analog Generation of Demethylchromomycin A2
Total Synthesis Approaches to the Demethylchromomycin A2 Scaffold
The total synthesis of the complete this compound molecule is an exceedingly complex undertaking that has not been extensively reported. Research has instead focused on developing synthetic routes to the core tricyclic aglycone, known as chromomycinone (B158636) or its analogs, which is common to the chromomycin (B10761888) family. grantome.comcapes.gov.br These strategies provide a foundation for potentially accessing this compound and its derivatives through subsequent glycosylation.
Key approaches to the aureolic acid aglycone involve building the carbon skeleton through carefully orchestrated sequences of reactions. For instance, a stereoselective synthesis of a model aglycone for the related durhamycins was developed, highlighting critical steps such as a highly diastereoselective allylation using a chiral allylborane to set key stereocenters. nih.gov This was followed by a ring-closing metathesis (RCM) to form a dihydronaphthalene ring system, which is a core component of the aglycone. nih.gov Other synthetic endeavors have focused on the total synthesis of related polyketide aglycones, such as the rhodomycin (B1170733) aglycones, which provides insights into constructing the tetracyclic frameworks. rsc.org
A significant hurdle in these total syntheses is the installation of the C2 acyloin (α-hydroxy ketone) functionality with the correct stereochemistry. This stereocenter is often sensitive to reaction conditions, particularly the acidic or basic environments required for deprotection steps later in the synthesis. publish.csiro.au The development of a general synthetic method for the aureolic acid antibiotics requires a robust glycosidation procedure that can attach the 2-deoxypyranose units with the required β-stereochemistry, a non-trivial challenge in carbohydrate chemistry.
Semi-Synthetic Modifications and Derivatization Strategies for Analog Libraries
Semi-synthesis, which involves the chemical or enzymatic modification of a natural product isolated from its producing organism, remains the most practical and widely used approach for generating analogs of aureolic acid antibiotics, including this compound. researchgate.net This strategy bypasses the complexities of total synthesis by using the biosynthetically produced molecule as an advanced starting material. The primary goals of these modifications are to improve the therapeutic index by reducing toxicity while retaining or enhancing antitumor activity and to probe structure-activity relationships (SAR). mit.edu
Modifications are typically targeted at two main regions of the molecule: the oligosaccharide chains and the aglycone.
Oligosaccharide Modifications: The sugar moieties play a crucial role in how the antibiotic binds to the minor groove of DNA. nih.gov Even minor changes to these sugars can significantly alter biological activity. mit.edu Semi-synthetic strategies often involve selective protection of the numerous hydroxyl groups, followed by modification of the unprotected sites. This can include acylation, alkylation, or oxidation. Creating libraries of these sugar-modified analogs allows for a systematic study of how each sugar unit contributes to the molecule's function.
Aglycone Modifications: The aglycone itself can also be a target for derivatization. Modifications to the C3 side chain, for example, have been explored to understand its role in the molecule's biological profile. researchgate.net Furthermore, genetic engineering of the producer strain, Streptomyces, can yield novel precursors. By inactivating genes responsible for specific biosynthetic steps (e.g., methylation or ketoreduction), new aureolic acid intermediates can be generated and isolated. nih.gov These "unnatural" natural products then serve as unique starting points for further semi-synthetic elaboration.
The table below summarizes common strategies used in the semi-synthetic derivatization of aureolic acid antibiotics.
| Modification Strategy | Target Site | Purpose | Reference |
| Regioselective Acylation | Sugar Hydroxyls | Generate ester derivatives to alter solubility and cell permeability. | researchgate.net |
| Gene Inactivation | Biosynthetic Genes | Produce novel precursors (e.g., lacking specific methyl groups or with altered oxidation states). | nih.gov |
| Side Chain Modification | Aglycone C3-Side Chain | Investigate the role of the side chain in DNA binding and activity. | researchgate.net |
| Glycosyl Randomization | Aglycone | Attach different or modified sugar chains to explore SAR. | nih.gov |
Chemoenzymatic Synthesis Approaches for Stereoselective Transformations
Chemoenzymatic synthesis merges the efficiency of chemical reactions with the unparalleled selectivity of enzymes. This approach is particularly valuable for complex molecules like this compound, where achieving regioselectivity and stereoselectivity using purely chemical methods is often inefficient and requires extensive use of protecting groups. researchgate.net
Enzymes can be used to perform specific transformations on the natural product or a synthetic intermediate with high precision. Key enzymatic transformations relevant to this compound include:
Lipase-Catalyzed Acylation/Deacylation: Lipases are frequently used for the regioselective acylation and deacylation of hydroxyl groups. researchgate.net For example, lipases A and B from Candida antarctica have been successfully used to selectively acylate the hydroxyl groups on the sugar moieties of mithramycin, yielding new analogs ("mithralogs"). researchgate.net This enzymatic approach avoids the need for a multi-step protection-deprotection sequence that would be required in classical organic synthesis.
Glycosyltransferase (GT)-Mediated Glycosylation: Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds. The GTs from the aureolic acid biosynthetic pathway are responsible for attaching the specific sugar units to the aglycone. researchgate.net These enzymes, or promiscuous variants, can be harnessed in vitro to attach non-native or modified sugars to the this compound aglycone or its precursors, enabling the creation of novel glycovariants. nih.gov Studies have shown that some GTs exhibit flexibility, accepting modified sugar substrates, which expands their synthetic utility. nih.gov
Tailoring Enzyme Transformations: Other "tailoring" enzymes from the biosynthetic pathway, such as oxidoreductases and methyltransferases, can also be employed. These enzymes could be used, for example, to selectively oxidize a specific alcohol or add a methyl group at a precise location, transformations that are exceptionally challenging to control chemically.
The combination of chemical synthesis to build a core scaffold and enzymatic steps to perform selective modifications represents a powerful and increasingly utilized strategy for accessing complex natural product analogs. publish.csiro.au
Challenges in Regioselective and Stereoselective Synthesis
The synthesis and modification of this compound are fraught with significant challenges related to selectivity, a direct consequence of its structural complexity.
Regioselectivity: The molecule possesses a multitude of hydroxyl groups on both the aglycone and the five sugar units. Many of these hydroxyl groups have similar chemical reactivity, making it extremely difficult to modify just one desired position with chemical reagents without resorting to complex and lengthy protecting group strategies. researchgate.net For example, selectively acylating the C4 hydroxyl of a single sugar unit without affecting the others is a major synthetic obstacle.
Stereoselectivity: The aglycone contains several stereocenters that must be correctly established during a total synthesis. Controlling the stereochemistry during C-C bond formation and subsequent transformations is a persistent challenge. nih.gov Furthermore, the C2 acyloin stereocenter is known to be sensitive and can be prone to epimerization under certain deprotection conditions. publish.csiro.au
Glycosylation: The formation of the glycosidic bonds presents two major hurdles. First, the synthesis must achieve a β-linkage, which can be difficult, especially for 2-deoxysugars which lack a neighboring participating group at C2 to direct the stereochemical outcome. Second, the linkages must be made to the correct positions on the aglycone (the C2-hydroxyl and C6-phenol). Differentiating between these and other hydroxyls during a glycosylation reaction is a significant challenge.
Molecular Mechanisms of Action and Biological Target Interactions of Demethylchromomycin A2
DNA Binding Mechanisms and Sequence Specificity
The interaction of demethylchromomycin A2 with the DNA double helix is a multifaceted process characterized by specific binding patterns and a crucial dependency on metal ions. This interaction is central to its mode of action, ultimately affecting DNA replication and transcription. researchgate.net
While direct biophysical studies on this compound are not extensively detailed in the provided results, the behavior of the closely related chromomycin (B10761888) A2 and A3 offers significant insights. It is anticipated that the DNA-binding patterns of this compound are comparable to these other chromomycins. nih.gov The interaction of these aureolic acids with DNA is a non-intercalating one, meaning the molecule does not insert itself between the DNA base pairs. researchgate.net Instead, it binds to the minor groove of the DNA. researchgate.net This binding is not random; there is a strong preference for GC-rich sequences. ontosight.ai
Studies on related compounds like chromomycin A3 have utilized techniques such as Isothermal Titration Calorimetry (ITC) to characterize the thermodynamics of binding. malvernpanalytical.com ITC directly measures the heat changes associated with the binding event, providing data on binding affinity (KD), stoichiometry (the number of drug molecules that bind to a DNA site), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. malvernpanalytical.com For instance, the interaction of a chromomycin A3-Mg(II) complex with DNA is an endothermic process. Such biophysical characterizations are crucial for understanding the forces driving the formation of the drug-DNA complex. malvernpanalytical.com
Table 1: Biophysical Techniques for Studying Drug-DNA Interactions
| Technique | Information Obtained | Relevance to this compound |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry, enthalpy (ΔH), entropy (ΔS) | Can quantify the thermodynamic parameters of this compound binding to DNA. malvernpanalytical.com |
| Surface Plasmon Resonance (SPR) | Association (kon) and dissociation (koff) rate constants, binding affinity (KD) | Can provide kinetic data on the formation and stability of the this compound-DNA complex. nih.govbasepairbio.com |
| Fluorescence Anisotropy | Binding affinity (KD), stoichiometry | Can determine the binding strength and the number of binding sites. nih.govbasepairbio.com |
| Circular Dichroism (CD) Spectroscopy | Conformational changes in DNA upon binding | Can reveal how this compound alters the structure of the DNA double helix. researchgate.net |
| X-ray Crystallography & NMR Spectroscopy | High-resolution 3D structure of the drug-DNA complex | Provides detailed atomic-level insights into the binding mode. ous-research.nocrick.ac.uk |
Detailed structural information for a this compound-DNA complex is not explicitly available in the search results. However, the crystal structure of a complex between the related chromomycin and a DNA duplex d(TTGGCCAA)2 provides a valuable model. researchgate.netresearchgate.net This structure reveals that a dimer of the drug, chelated with a magnesium ion (Mg(II)), binds to the minor groove of the GGCC sequence. researchgate.netresearchgate.net This binding significantly widens the minor groove. researchgate.net The aglycone moiety of the chromomycin molecule forms hydrogen bonds with guanine (B1146940) bases, while the sugar subunits contribute to the stability and sequence specificity of the interaction. nih.gov It is highly probable that this compound follows a similar binding paradigm. The structural biology of such complexes is typically investigated using high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. ous-research.nocrick.ac.uk
The binding of this compound and related aureolic acids to DNA is critically dependent on the presence of divalent metal ions. researchgate.netresearchgate.net These compounds form dimers that are mediated by these metal ions, and it is this dimeric form that binds to the DNA. researchgate.net The metal ion, typically Mg(II), forms an octahedral coordination complex, binding to oxygen atoms on the chromomycin A3 molecule and two water molecules. researchgate.net This chelation is not merely a structural requirement but also influences the binding affinity.
Studies on the related compound mithramycin have shown that it can form a stable 2:1 complex with Fe(II), and this complex exhibits a higher affinity for DNA compared to the Mg(II) complex. nih.gov This suggests that the specific metal ion involved can modulate the strength of the DNA interaction. The positive charge of the metal ion can also play a role in compensating for electrostatic repulsion between the drug and the negatively charged DNA backbone, especially in the absence of sufficient ionic strength in the surrounding solution. researchgate.net
Structural Biology of this compound-DNA Complexes
Modulation of Gene Transcription and Expression Profiles
By binding to specific DNA sequences, this compound can interfere with the process of gene transcription, leading to changes in the expression levels of various genes. ontosight.airesearchgate.net This interference is a key aspect of its biological activity.
One of the primary mechanisms by which this compound and its analogs modulate gene expression is by preventing the binding of transcription factors to their target sequences within gene promoters. researchgate.net Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription. By occupying these binding sites, the drug can physically block the access of transcription factors, thereby inhibiting the initiation of transcription for specific genes. This has been proposed as a potential mechanism for the observed effects of the related compound chromomycin A2. researchgate.net
Research has shown that chromomycin A2 can suppress the expression of specific genes, such as PDX1 and UCN3. researchgate.netdntb.gov.ua PDX1 (Pancreatic and duodenal homeobox 1) is a critical transcription factor for pancreatic development and beta-cell function. UCN3 (Urocortin 3) is a hormone involved in regulating insulin (B600854) secretion and the stress response. nih.gov The suppression of these genes by chromomycin A2 highlights the compound's ability to interfere with specific gene expression pathways. researchgate.net It is plausible that this compound exerts similar effects on gene expression, although direct evidence for its impact on PDX1 and UCN3 was not found in the provided search results.
Abrogation of Transcription Factor Binding to Gene Promoters
Interference with Cellular Signal Transduction Pathways
Recent studies have illuminated the capacity of aureolic acid antibiotics, including relatives of this compound like Chromomycin A2, to interfere with critical cellular signaling pathways. These interactions extend beyond direct DNA binding and suggest a more complex mechanism of action involving the modulation of key protein kinases and signaling cascades that govern cell proliferation, survival, and differentiation.
The Wnt signaling pathway is a crucial regulator of cellular processes, and its dysregulation is often implicated in diseases like cancer. A key component of this pathway is Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase that, in the absence of a Wnt signal, phosphorylates β-catenin, marking it for degradation. nih.gov Upon Wnt activation, GSK3β is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription. nih.gov
Research on Chromomycin A2 (CMA2), a closely related compound, has shown that it can disrupt Wnt signaling. dntb.gov.ua Specifically, CMA2 treatment has been observed to decrease the phosphorylation of GSK3β. dntb.gov.ua This finding is significant because the phosphorylation state of GSK3β is a critical determinant of its activity and its role in the Wnt cascade. By altering GSK3β phosphorylation, this compound and its analogs can effectively suppress the activation of β-catenin-dependent transcription, a mechanism that may contribute to their anticancer effects. dntb.gov.uanih.gov
Table 1: Effect of Chromomycin A2 on Wnt/GSK3β Signaling
| Compound | Effect on Wnt Signaling | Effect on GSK3β Phosphorylation | Reference |
|---|
The Extracellular signal-regulated kinase 1/2 (ERK1/2) and the ribosomal protein S6 (rpS6) are key components of signaling pathways that control cell growth and proliferation. The ERK1/2 pathway is a downstream effector of the Ras/MAPK cascade, and its activation leads to the phosphorylation and activation of numerous substrates, including the p90 ribosomal S6 kinases (RSK), which in turn phosphorylate rpS6. nih.gov Phosphorylation of rpS6 is a critical event in the regulation of protein synthesis and cell size. nih.gov
Studies on Chromomycin A2 have demonstrated its ability to disrupt glucose-responsive ERK1/2 and S6 phosphorylation. dntb.gov.ua This suggests that the compound can interfere with the signaling cascade that links growth factor stimulation to the translational machinery. The phosphorylation of rpS6 occurs at multiple serine residues, with Ser235/236 and Ser240/244 being key sites. nih.gov The phosphorylation at Ser235/236 can be regulated by both the mTOR and MEK1/2-dependent pathways, while Ser240/244 phosphorylation is predominantly under the control of the mTOR pathway. nih.gov The disruption of ERK1/2 and S6 phosphorylation by chromomycins points towards a mechanism of action that involves the inhibition of cell growth and proliferation by targeting fundamental cellular processes.
Table 2: Impact of Signaling Pathway Inhibitors on rpS6 Phosphorylation
| Inhibitor | Target Pathway | Effect on Ser235/236 Phosphorylation | Effect on Ser240/244 Phosphorylation | Reference |
|---|---|---|---|---|
| U0126 | MEK1/2-ERK1/2 | Strongly reduced | Not significantly affected | nih.gov |
Disruption of Wnt Signaling and GSK3β Phosphorylation
Enzymatic Inhibition Studies (e.g., topoisomerases)
Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes such as DNA replication, transcription, and recombination. nih.gov They are well-established targets for anticancer drugs, which can be broadly classified as topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, or as catalytic inhibitors that interfere with the enzymatic activity. nih.gov
Cellular and in Vitro Biological Activities of Demethylchromomycin A2
Antitumor Activities in Investigational Cellular Models
Demethylchromomycin A2 has shown inhibitory activity in the P-388 leukemia model in mice, highlighting its potential as an antitumor agent. nih.govmdpi.com Although it was reported to be less active in this experimental cancer model compared to Chromomycin (B10761888) A3, its cytotoxic potential remains a subject of interest. nih.govmdpi.com The primary mechanism underlying the antitumor effect of the aureolic acid antibiotic family is their ability to bind to the minor groove of DNA, particularly in GC-rich regions, and inhibit the process of transcription. ontosight.aiontosight.airesearchgate.net This action disrupts the normal cellular processes and can lead to the inhibition of cancer cell growth. ontosight.ai
Mechanisms of Cell Proliferation Inhibition
While specific studies detailing the full range of proteins affected by this compound are limited, the general mechanism for chromomycins involves a non-intercalating interaction with the DNA double helix. researchgate.net This binding is stabilized by the sugar moieties of the molecule and affects both replication and, more significantly, transcription. nih.govresearchgate.net
Induction of Cell Cycle Arrest (e.g., G0/G1 phase)
While direct experimental evidence for this compound inducing cell cycle arrest is not extensively documented, the closely related compound Chromomycin A2 has been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle. nih.govnih.gov This arrest is accompanied by a reduction in the S and G2/M phases and an unbalanced expression of cyclins. nih.gov It is plausible that this compound exerts a similar effect, given the shared mechanism of action within the aureolic acid family which involves the disruption of transcriptional processes essential for cell cycle progression. ontosight.aiontosight.airesearchgate.net The arrest in the G0/G1 phase prevents cells from entering the DNA synthesis (S) phase, thereby halting their proliferation.
Pathways of Programmed Cell Death Induction (Apoptosis, Autophagy)
The induction of programmed cell death is a key outcome of the activity of many anticancer agents. For the aureolic acid family, both apoptosis and autophagy have been observed.
Studies on the closely related Chromomycin A2 have demonstrated clear induction of autophagy in melanoma cells. nih.govnih.gov This is evidenced by the appearance of cellular fragments resembling autophagosomes, an increased expression of the proteins LC3-A and LC3-B, and the formation of acidic vacuolar organelles. nih.gov Furthermore, an increased expression of Beclin-1, a protein central to the regulation of autophagosome formation, was also observed. nih.gov Although direct studies on this compound are lacking, the shared structural and mechanistic properties with Chromomycin A2 suggest that it may also induce autophagy through similar pathways.
While autophagy appears to be a primary response to treatment with related chromomycins, apoptosis is also a potential outcome. In studies with Chromomycin A2, a significant increase in internucleosomal DNA fragmentation was observed, which is a hallmark of apoptosis. nih.gov However, in the same study, the expression of key apoptosis-executing proteins, Caspase 3 and PARP, was not significantly altered. nih.gov It is often noted that autophagy can be followed by apoptosis in cells exposed to anticancer agents, suggesting a complex interplay between these two cell death pathways. nih.gov Given that this compound functions by targeting DNA, it is conceivable that the resulting cellular stress could trigger apoptotic pathways, potentially involving caspase activation and subsequent DNA fragmentation, although specific experimental confirmation for this compound is needed.
Autophagy Induction Mechanisms (e.g., LC3-A/B, Beclin-1 expression, acidic vacuolar organelles)
Antimicrobial Activities and Mechanistic Investigations
This compound has been reported to possess inhibitory activity against Gram-positive bacteria. nih.govmdpi.com The mechanism of action for the antimicrobial effects of the aureolic acid antibiotic family is consistent with their antitumor mechanism, which is the inhibition of DNA-dependent RNA synthesis. ontosight.ai By binding to bacterial DNA, this compound can prevent the transcription of essential genes, thereby halting bacterial growth and proliferation. The selective toxicity against bacteria is achieved by exploiting differences between the cellular machinery of microorganisms and host cells.
The general mechanisms of action for antibacterial compounds include the inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with cellular energy generation, damage to nucleic acid synthesis, and interruption of protein synthesis. basicmedicalkey.comfrontiersin.org this compound falls into the category of agents that damage nucleic acid synthesis. ontosight.ai
Immunomodulatory Effects and Cellular Mechanisms
The aureolic acid group of antibiotics, which includes this compound, is recognized for a range of biological activities, including immunomodulatory and anti-tumor effects. medchemexpress.com Compounds derived from the bacterial genus Streptomyces, the source of chromomycins, are noted for their capacity to modulate immune responses. ekb.egresearchgate.net While direct and detailed studies on the immunomodulatory mechanisms of this compound are not extensively documented, research on the closely related Chromomycin A2 and A5 provides significant insights into the potential cellular activities of the family.
A key mechanism through which these compounds may exert immunomodulatory effects is the induction of immunogenic cell death (ICD). In a study on melanoma, Chromomycin A5 was found to induce bona fide ICD. nih.gov This process involves the dying cancer cells releasing molecules that attract and activate immune cells, thereby transforming the tumor microenvironment from immunosuppressive to immunogenic.
Another related cellular mechanism is autophagy. Research has demonstrated that Chromomycin A2 induces autophagy in metastatic melanoma cells. nih.govnih.gov The induction of pre-mortem autophagy in cancer cells treated with chemotherapeutic agents can be linked to the immunogenicity of the subsequent cell death. nih.gov This suggests that by triggering autophagy, chromomycins may contribute to an anti-tumor immune response. The process involves the formation of autophagosomes and acidic vacuolar organelles within the treated cells. nih.gov
The broader family of aureolic acids has drawn significant attention for these multifunctional characteristics, which extend beyond their primary antibiotic and anticancer roles to include immunomodulatory potential. researchgate.net
Effects on Glucose-Stimulated Insulin (B600854) Secretion in Beta Cells
Extensive research into the effects of the chromomycin family on pancreatic beta-cell function has revealed potent inhibitory actions on insulin secretion. Studies utilizing the closely related compound Chromomycin A2 (CMA2) have shown that it is a powerful inhibitor of glucose-stimulated insulin secretion (GSIS). researchgate.net this compound was identified from the same Streptomyces sp. extract as the Chromomycin A2 used in these pivotal studies. nih.gov
Chronic treatment of pancreatic beta cells with CMA2 was found to significantly diminish GSIS. researchgate.net The inhibitory effect was potent, with a reported half-maximal effective concentration (EC50) in the nanomolar range. This inhibition of insulin secretion appears to be multifaceted, involving the disruption of key signaling pathways and gene expression within the beta cells. The primary mechanisms identified include the disruption of Wnt signaling, interference with the expression of crucial beta-cell genes, and a partial suppression of calcium (Ca2+) influx. researchgate.net Notably, the inhibitory effect on insulin secretion persisted even after the compound was washed out, indicating a lasting impact on cellular function. However, this effect was not due to a general shutdown of cellular metabolism, as CMA2 did not inhibit glucose-stimulated ATP generation. researchgate.net
The table below summarizes the inhibitory effects of Chromomycin A2 on insulin secretion as observed in research.
| Compound | Target Process | Cell Line | Observed Effect | EC50 |
| Chromomycin A2 | Glucose-Stimulated Insulin Secretion | MIN6 Beta Cells | Potent Inhibition | ~11.8 nM |
This data is based on studies of Chromomycin A2, a close structural analogue of this compound.
A critical step in glucose-stimulated insulin secretion is the influx of extracellular calcium (Ca2+) into the beta cell, which triggers the exocytosis of insulin-containing granules. Research indicates that the inhibitory effect of Chromomycin A2 on insulin secretion involves the partial suppression of this Ca2+ influx. researchgate.net
Structure Activity Relationship Sar Studies of Demethylchromomycin A2 and Its Analogs
Systematic Chemical Modification of the Demethylchromomycin A2 Scaffold
The systematic chemical modification of the chromomycin (B10761888) scaffold, which is structurally analogous to this compound, has been explored through various strategies including semi-synthesis, combinatorial biosynthesis, and mutasynthesis. These efforts have targeted three main areas: the aglycone, the attached sugar moieties, and the C3 side chain.
Aglycone Modifications: The aglycone of chromomycins is a key determinant of their DNA binding capability. The primary difference between Chromomycin A2 and this compound is the absence of a methyl group at the C4 position of the aglycone in the latter. The aglycone of Chromomycin A3 is identical to that of mithramycin, but differs from olivomycin (B1226810) A by a methyl group. oup.com This seemingly minor structural variance can influence the molecule's conformation and interaction with DNA.
Sugar Chain Modifications: The two oligosaccharide chains are crucial for the biological activity of chromomycins. researchgate.net They stabilize the complex formed between the drug, a divalent cation (like Mg2+), and the minor groove of DNA. nih.gov SAR studies have shown that both the composition and acylation of these sugar chains significantly impact potency and DNA sequence specificity.
Glycosylation Patterns: The transfer of different deoxysugars to the chromomycinone (B158636) aglycone has been a key area of investigation. For instance, the replacement of sugar moieties or alterations in their stereochemistry can lead to changes in biological activity.
Acylation of Sugars: The presence and position of acyl groups, such as acetyl or propionyl groups, on the sugar residues can enhance the specificity of DNA binding by rigidifying the oligosaccharide chains. nih.gov For example, a new analog, Chromomycin A9, was identified with a 4-O-propioyl-D-oliose moiety instead of the typical 4-O-acetyl group, and it demonstrated potent antibacterial activity. mdpi.com Lipase-catalyzed acylation has also been used to create novel chromomycin A3 derivatives with enhanced antitumor activity. nih.gov
C3 Side Chain Modifications: The polyoxygenated pentyl side chain at the C3 position of the aglycone interacts with the phosphate (B84403) backbone of DNA. nih.gov Modifications in this side chain have been explored to modulate biological activity. Through combinatorial biosynthesis, analogs with truncated or altered side chains have been generated. For example, Chromomycin SA, which has a two-carbon side chain, has been reported. nih.gov
Correlation Between Structural Alterations and Biological Potency/Selectivity
The structural modifications of the chromomycin scaffold have led to the establishment of clear correlations between specific structural features and biological outcomes, such as cytotoxicity and antibacterial activity.
Influence of the Aglycone: The core aglycone structure is essential for the primary mechanism of action, which involves binding to GC-rich regions in the DNA minor groove. The absence of the C4-methyl group in this compound, when compared to Chromomycin A2, is expected to alter the electronic and steric properties of the chromophore, which could, in turn, affect its DNA binding affinity and, consequently, its biological potency.
Role of the Sugar Moieties: The sugar chains are not merely passive components but play an active role in the molecule's biological function.
Necessity for Activity: The sugar moieties are necessary for the inhibitory effect on RNA synthesis. researchgate.net Their removal leads to a significant loss of activity.
Impact on Potency: The nature and acylation of the sugars can dramatically influence potency. For instance, Chromomycin A2 has been reported to be up to 10 times more cytotoxic than Chromomycin A3, which differs in the acylation of its sugar chains. mdpi.com The introduction of a 4'-vinyladipate group to Chromomycin A3 via lipase-catalyzed acylation resulted in a 3-5 times higher activity against several tumor cell lines. nih.gov
The following table summarizes the antibacterial activity of various chromomycin analogs against Staphylococcus aureus, highlighting the impact of minor structural changes.
| Compound | Modification | MIC (µg/mL) against S. aureus |
| Chromomycin A9 | 4-O-propioyl-D-oliose on sugar A | 0.06-0.125 |
| Chromomycin Ap | Deacetylated sugar A | 0.06-0.125 |
| Chromomycin A2 | 4-O-acetyl-D-oliose on sugar A | 0.06-0.125 |
| Chromomycin A3 | Different acylation on sugar E | 0.125-0.25 |
Data sourced from mdpi.com
C3 Side Chain and Cytotoxicity: Modifications to the C3 side chain have a demonstrable effect on cytotoxicity. The conversion of a carboxylic acid moiety in this chain to a methyl ester in a chromomycin analog led to a significant restoration of cytotoxic activity against the HCC44 cell line, with the IC50 dropping to 0.056 µM. nih.gov
The table below illustrates the antiproliferative activity of chromophore-modified mithramycin and chromomycin analogs, which share the same aglycone scaffold as this compound.
| Compound | C-3 Side Chain Modification | Mean GI50 (µM) across a panel of cancer cell lines |
| Mithramycin A | Pentyl side chain | 0.06 |
| Mithramycin SK | Truncated side chain | 0.12 |
| Mithramycin SDK | Further truncated side chain | 0.08 |
| Chromomycin A3 | Pentyl side chain | 0.04 |
| Chromomycin SK | Truncated side chain | 0.10 |
| Chromomycin SDK | Further truncated side chain | 0.06 |
Data interpreted from csic.es
Rational Design Principles for Enhanced this compound Analogs
The collective SAR data from the chromomycin family provides a foundation for the rational design of novel this compound analogs with potentially improved therapeutic properties.
Targeting the Sugar Chains: The sugar moieties represent a prime target for modification. The introduction of novel sugar units or strategic acylation could enhance DNA binding affinity and specificity, potentially leading to increased potency and reduced off-target effects. The use of specific acetyltransferases, like CmmA from the chromomycin biosynthetic pathway, could be a tool to generate new acetylated analogs. nih.gov
Optimizing the C3 Side Chain: The C3 side chain is another critical area for modification. Shortening or functionalizing this chain can modulate the interaction with the DNA backbone, offering a way to fine-tune the biological activity profile. Combinatorial biosynthesis approaches that alter the starter unit for the polyketide synthase responsible for this chain are a promising strategy. acs.org
Exploring the Aglycone: While the core tricyclic aglycone is fundamental for activity, subtle modifications could be beneficial. The lack of the C4-methyl group in this compound already presents a natural variation. Further synthetic chemistry could explore the impact of other small substituents on the aromatic rings to enhance interactions within the DNA minor groove.
Advanced Analytical and Bioanalytical Methodologies in Demethylchromomycin A2 Research
Quantitative Determination in Complex Biological Samples (e.g., cell lysates, fermentation broths)
The accurate quantification of Demethylchromomycin A2 in complex biological matrices is crucial for monitoring its production during fermentation and for various bioactivity studies. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, often employed in a reversed-phase configuration. nih.govresearchgate.net
A typical quantitative analysis begins with sample preparation, which is critical for removing interfering substances from the matrix. For fermentation broths, this often involves simple steps such as dilution with an appropriate solvent like methanol, followed by centrifugation and filtration to remove particulate matter and proteins. nih.gov This ensures a clean sample for injection into the HPLC system, preventing column clogging and improving analytical accuracy.
The prepared sample is then analyzed using an HPLC system equipped with a C18 column. nih.gov The separation is achieved using a gradient elution with a mobile phase commonly consisting of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape and resolution. sciex.com Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector at a specific wavelength where the chromophore of this compound exhibits maximum absorbance. researchgate.net For quantification, a calibration curve is constructed using standards of the purified compound at known concentrations. The precision and accuracy of the method are validated to ensure reliable results. nih.gov
Table 1: Illustrative HPLC Parameters for Quantitative Analysis of this compound
| Parameter | Value/Condition |
| Column | Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | DAD or UV-Vis Detector |
| Injection Volume | 10-20 µL |
| Column Temperature | 30 °C |
Metabolite Profiling and Identification Techniques for Biosynthetic Studies
Understanding the biosynthetic pathway of this compound is essential for efforts in metabolic engineering to improve yields or generate novel analogs. This is achieved through metabolite profiling of the producing organism, typically a Streptomyces species. nih.govresearchgate.net These studies aim to identify precursors, intermediates, and shunt products related to this compound biosynthesis.
The primary approach involves a combination of genomics and metabolomics. researchgate.net Genome mining of the producing Streptomyces strain can identify the biosynthetic gene cluster (BGC) responsible for chromomycin (B10761888) production, which often includes a Type II Polyketide Synthase (PKS) cluster. nih.gov This genetic information provides clues about the structure of the polyketide backbone and the tailoring enzymes involved in its modification.
For metabolite profiling, cultures of the Streptomyces strain are grown, and the fermentation broth is extracted. The extract is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov This powerful technique allows for the separation of a multitude of metabolites, which are then detected and identified based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of elemental compositions for the detected metabolites. researchgate.net By comparing the metabolite profiles of the wild-type strain with those of mutant strains (where specific genes in the BGC are knocked out), researchers can piece together the biosynthetic pathway.
Advanced Separation Techniques for Isomers and Derivatives (e.g., HPLC, LC-MS)
This compound is often produced alongside a suite of structurally related compounds, including Chromomycin A2, Chromomycin A3, and other derivatives. nih.gov The separation of these isomers and analogs is a significant analytical challenge but is essential for their individual characterization and bioactivity testing.
Reversed-phase HPLC is the most common technique for the separation of chromomycins. nih.gov The use of a C18 column with a carefully optimized gradient of water and acetonitrile can effectively resolve these closely related compounds. nih.gov For instance, a gradient of 40-75% acetonitrile over a specific time frame has been successfully used to separate Chromomycin A2 and A3. nih.gov Similar conditions can be adapted for the separation of this compound from its related compounds.
For more complex mixtures or challenging separations of isomers, more advanced techniques such as tandem liquid chromatography (LC/LC-MS/MS) can be employed. nih.gov This method uses two different chromatography columns in series to achieve a higher degree of separation before the compounds enter the mass spectrometer. While mass spectrometry itself cannot typically differentiate between isomers, its coupling with highly efficient chromatographic separation is key. researchgate.net Techniques like chiral chromatography can be used if enantiomeric separation is required. researchgate.net
Table 2: Example Gradient for HPLC Separation of Chromomycin Derivatives
| Time (min) | % Acetonitrile (B) |
| 0 | 40 |
| 12 | 75 |
| 16 | 100 |
| 30 | 100 |
This is an illustrative gradient based on published methods for related compounds and may require optimization for specific applications. nih.gov
Mass Spectrometry-Based Characterization and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the confident determination of its elemental composition. For this compound, the pseudomolecular ion [M + H]⁺ has been identified at an m/z of 1197.5310, corresponding to the calculated elemental composition of C₅₈H₈₅O₂₆.
Tandem mass spectrometry (MS/MS) is used to probe the structure of the molecule further by inducing fragmentation and analyzing the resulting fragment ions. While specific fragmentation data for this compound is not widely published, the fragmentation pattern can be inferred from studies on closely related aureolic acids like mithramycin. researchgate.netrsc.org
The fragmentation of these compounds typically begins with the loss of the aliphatic side chain, followed by the sequential cleavage of the sugar moieties from the aglycone core. rsc.org The analysis of these fragmentation patterns allows for the confirmation of the sugar sequence and the structure of the aglycone. A common fragment ion observed in the MS/MS spectra of aureolic acids corresponds to the tricyclic core of the molecule. nih.govrsc.org This detailed structural information is vital for confirming the identity of this compound and for characterizing any new derivatives discovered.
Table 3: Key Mass Spectrometry Data for this compound
| Ion | Mass-to-Charge Ratio (m/z) | Inferred Information |
| [M + H]⁺ | 1197.5310 | Molecular formula: C₅₈H₈₅O₂₆ |
| Fragment Ions | Variable | Corresponds to loss of side chain and sugar units |
Emerging Research Directions and Biotechnological Applications of Demethylchromomycin A2
Applications in Chemical Biology for Target Identification and Validation
In the field of chemical biology, identifying the specific molecular targets of bioactive compounds is a critical step in understanding their mechanism of action. nih.gov For Demethylchromomycin A2, while its general interaction with DNA is known, its precise binding sites and the full spectrum of its cellular targets may not be completely elucidated. ontosight.ai Chemical biology approaches, such as affinity-based chemoproteomics, can be employed for this purpose. drughunter.com
Furthermore, understanding the specific protein interactions of this compound can aid in the design of more selective and potent analogs. This knowledge is crucial for translating a bioactive natural product into a viable therapeutic agent. nih.gov
Biotechnological Optimization of Fermentation Processes for Enhanced Yields
The production of this compound relies on microbial fermentation, typically from Streptomyces species. mdpi.commdpi.com A significant challenge in natural product drug discovery is often the low yield of the desired compound from its natural source. nih.gov Biotechnological optimization of the fermentation process is therefore crucial for producing sufficient quantities of this compound for research and potential clinical development. nih.gov
Optimization strategies focus on several key parameters of the fermentation process:
Strain Improvement: Genetic engineering of the producing Streptomyces strain can be employed to enhance the biosynthetic pathway leading to this compound. This could involve overexpressing key enzymes or knocking out competing pathways.
Medium Composition: The composition of the culture medium, including carbon and nitrogen sources, salts, and trace elements, can be systematically varied to find the optimal conditions for microbial growth and compound production. ejbiotechnology.infonih.gov For instance, studies on other Streptomyces species have shown that optimizing factors like pH, temperature, and nutrient concentrations can significantly increase the yield of bioactive compounds. nih.govmdpi.com
Process Parameters: Physical parameters of the fermentation, such as temperature, pH, aeration, and agitation speed, must be precisely controlled in a bioreactor to maximize the yield. nih.govmdpi.com Response surface methodology (RSM) is a statistical approach that can be used to efficiently optimize these multiple interacting variables. nih.gov
Recent studies have demonstrated successful optimization of fermentation conditions for other natural products, leading to substantial increases in yield. nih.govtu-dresden.de Applying similar strategies to this compound production is a key step towards its practical application.
Table 1: Key Parameters for Fermentation Optimization
| Parameter | Description | Rationale for Optimization |
| Microbial Strain | The specific strain of Streptomyces used for production. | Different strains may have varying production capabilities. Strain selection and improvement are foundational. |
| Culture Medium | The nutrient broth in which the microorganism is grown. | The type and concentration of nutrients directly impact microbial growth and secondary metabolite production. |
| pH | The acidity or alkalinity of the culture medium. | Enzymes involved in the biosynthetic pathway of this compound have optimal pH ranges for activity. |
| Temperature | The temperature at which the fermentation is carried out. | Temperature affects microbial growth rates and enzyme stability. |
| Aeration | The supply of oxygen to the fermentation culture. | As aerobic bacteria, Streptomyces require oxygen for growth and metabolism. |
| Agitation | The mechanical mixing of the fermentation broth. | Agitation ensures uniform distribution of nutrients and oxygen, and prevents cell sedimentation. |
Pre-clinical Lead Optimization Strategies for this compound and its Analogs (mechanistic focus)
Once a promising bioactive compound like this compound is identified, it often requires further modification to improve its drug-like properties. This process, known as lead optimization, is a critical phase in drug discovery. creative-biostructure.comupmbiomedicals.com The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. gd3services.combiobide.com
For this compound, a mechanistic focus during lead optimization would involve understanding how structural modifications affect its interaction with DNA. The sugar moieties of aureolic acid antibiotics are known to play a role in the stability and sequence specificity of the DNA-drug complex. mdpi.com Therefore, medicinal chemists can synthesize analogs of this compound with altered sugar chains or modifications to the aglycone core.
These new analogs would then be evaluated in a battery of in vitro and in vivo assays to assess their:
Potency: The concentration of the compound required to elicit a desired biological effect.
Selectivity: The ability of the compound to interact with its intended target (e.g., specific DNA sequences) with minimal off-target effects.
Pharmacokinetic Profile: How the compound is absorbed, distributed, metabolized, and excreted (ADME) in an organism.
Computational modeling and quantitative structure-activity relationship (QSAR) studies can be used to guide the design of these analogs and predict their properties, thereby streamlining the optimization process. creative-biostructure.comnih.gov
Table 2: Research Findings on Related Chromomycins
| Compound | Source Organism | Key Biological Finding | Reference |
| Chromomycin (B10761888) A2 | Streptomyces sp. | Exhibits potent cytotoxic activity against metastatic melanoma cells. mdpi.com | mdpi.com |
| Chromomycin A3 | Streptomyces sp. | Identified alongside Chromomycin A2 and this compound. mdpi.com | mdpi.com |
| This compound | Streptomyces sp. | Isolated from a marine-derived Streptomyces strain. mdpi.com | mdpi.com |
Future Perspectives in Natural Product-Based Drug Discovery Research
Natural products like this compound continue to be a vital source of inspiration for new drug discovery. nih.govnih.gov The challenges historically associated with natural product research, such as difficulties in isolation, characterization, and large-scale production, are being overcome by technological advancements. nih.govresearchgate.net
Future research in this area will likely focus on:
Genome Mining: Advances in genomics allow for the identification of biosynthetic gene clusters in microorganisms that may produce novel, undiscovered natural products. nih.gov This "genome mining" approach can accelerate the discovery of new compounds with therapeutic potential.
Integrative Approaches: The combination of chemical proteomics, artificial intelligence, and advanced analytical techniques is poised to revolutionize target identification and mechanism-of-action studies for natural products. nih.gov
Sustainable Sourcing: As the demand for natural products grows, there is an increasing emphasis on sustainable production methods, including synthetic biology and optimized fermentation, to avoid over-exploitation of natural resources. rsc.org
The journey from a natural product "hit" to a marketed drug is long and complex. rsc.org However, the unique chemical diversity and biological activity of compounds like this compound ensure that they will remain a cornerstone of drug discovery research for the foreseeable future.
Q & A
Q. How to ensure reproducibility in this compound’s chromatographic purification across labs?
- Methodological Answer : Standardize HPLC parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
